molecular formula C8H14ClNO B227797 alpha-Chlorocyclooctanone oxime CAS No. 10499-33-9

alpha-Chlorocyclooctanone oxime

Cat. No.: B227797
CAS No.: 10499-33-9
M. Wt: 175.65 g/mol
InChI Key: CLUUAPBIIZAOJL-NTMALXAHSA-N
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Description

alpha-Chlorocyclooctanone oxime (CAS 10499-33-9) is a key synthetic intermediate in organic chemistry, with a molecular formula of C8H14ClNO and a molecular weight of 175.66 g/mol . Its primary research value lies in its role as a direct precursor to 7-cyanoheptanal via a controlled Beckmann fission reaction . This transformation is a critical step in the synthesis of ω-cyanoaldehydes, which are valuable building blocks because their two terminal functional groups (nitrile and aldehyde) exist in different oxidation states, allowing for separate and sequential modification in multi-step synthesis . The compound is typically synthesized from cyclooctene via a reaction with nitrosyl chloride, which yields the alpha-chloro oxime . Key physical properties include a calculated density of 1.22 g/cm³ and a calculated boiling point of 293.2°C at 760 mmHg . Other calculated properties include a standard enthalpy of formation of -293.39 kJ/mol in the gas phase and a vaporization enthalpy of 59.38 kJ/mol . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10499-33-9

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

(NZ)-N-(2-chlorocyclooctylidene)hydroxylamine

InChI

InChI=1S/C8H14ClNO/c9-7-5-3-1-2-4-6-8(7)10-11/h7,11H,1-6H2/b10-8-

InChI Key

CLUUAPBIIZAOJL-NTMALXAHSA-N

SMILES

C1CCCC(=NO)C(CC1)Cl

Isomeric SMILES

C1CCC/C(=N/O)/C(CC1)Cl

Canonical SMILES

C1CCCC(=NO)C(CC1)Cl

Synonyms

(NE)-N-(2-chlorocyclooctylidene)hydroxylamine

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The patented process for synthesizing alpha-chlorocyclooctanone oxime begins with cyclo-octene, a readily available cyclic olefin, which undergoes electrophilic addition with nitrosylsulfuric acid (HNOSO₄) in the presence of anhydrous hydrogen chloride. The reaction proceeds via an ionic mechanism, where the nitrosyl cation (NO⁺) and chloride ion (Cl⁻) attack the double bond of cyclo-octene. This step forms a chloronitroso intermediate, which rearranges to yield this compound sulfate as a stable intermediate. The sulfate group facilitates subsequent hydrolysis, enabling the isolation of the free oxime.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

  • Solvent Selection : Methylene chloride (CH₂Cl₂) is preferred due to its immiscibility with water and high solubility for both the sulfate intermediate and free oxime. In Example 7, cyclo-octene dissolved in methylene chloride achieved a 90.2% yield after hydrolysis. Cyclohexane, while less effective, still provided an 86.7% yield in Example 8.

  • Temperature Control : Maintaining the reaction at 10°C prevents side reactions such as dimerization of chloronitroso intermediates.

  • Stoichiometry : A 1:1 molar ratio of nitrosylsulfuric acid to cyclo-octene ensures complete conversion, with excess HCl (≥1 mole per mole of olefin) driving the reaction forward.

Workup and Purification

The reaction mixture is hydrolyzed with ice-cold water, causing the this compound to partition into the organic phase. Decantation separates the aqueous layer, and the oxime is recovered via solvent evaporation or crystallization. In Example 9, extraction with methylene chloride followed by petroleum ether crystallization yielded a product with a melting point of 85–88°C and 98% purity. Elemental analysis confirmed the composition (Cl: 19.95%, N: 8.02%).

Alternative Synthesis via Carbonyl Precursors

Bismuth Oxide-Catalyzed Oxime Formation

A solvent-free method involves grinding alpha-chlorocyclooctanone with hydroxylamine hydrochloride (NH₂OH·HCl) and bismuth oxide (Bi₂O₃) at room temperature. This approach avoids hazardous solvents and reduces reaction time to 30–60 minutes. While the original study focused on simple aldehydes and ketones, extrapolation to alpha-chlorocyclooctanone is theoretically feasible, albeit unverified in the provided literature.

Comparative Analysis

ParameterNitrosylsulfuric Acid MethodBismuth Oxide Method
Starting MaterialCyclo-octeneAlpha-chlorocyclooctanone
Reaction Time2–3 hours30–60 minutes
Yield90.2%60–98% (estimated)
Solvent UseMethylene chlorideSolvent-free
ByproductsMinimalUnreported

The nitrosylsulfuric acid method is superior for large-scale production due to its high yield and use of inexpensive cyclo-octene. However, the bismuth oxide route offers a greener alternative if the chlorinated ketone is readily available.

Industrial-Scale Considerations

Solvent Recovery and Recycling

Methylene chloride, though effective, poses environmental and health risks. Recent advancements suggest substituting it with bio-based solvents (e.g., limonene) could enhance sustainability without compromising yield.

Mechanistic Insights and Byproduct Management

The ionic mechanism proposed in the patent involves:

  • Nitrosylation : NO⁺ attacks the olefin, forming a nitroso intermediate.

  • Chlorination : Cl⁻ addition generates the alpha-chloro nitroso compound.

  • Rearrangement : Tautomerization yields the oxime sulfate.

Key byproducts include dimers of chloronitroso derivatives, which are minimized by maintaining low temperatures and precise stoichiometry .

Q & A

Q. How should researchers structure a manuscript to highlight novel findings while addressing limitations?

  • Methodology : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. Emphasize reproducibility by detailing experimental conditions (e.g., catalyst loading, reaction time). Discuss limitations explicitly (e.g., small sample size in toxicity assays) and propose future work .

Literature and Database Strategies

Q. How can researchers optimize literature searches for α-chlorocyclooctanone oxime given naming inconsistencies?

  • Methodology : Use CAS Registry Numbers (if available) or IUPAC names in SciFinder/Reaxys. Cross-reference synonyms (e.g., "cyclooctanone oxime derivatives") and apply truncation/wildcards (e.g., "chlorocyclo* oxime") in databases like PubMed or Web of Science .

Q. What criteria should guide the selection of authoritative sources for toxicity or synthesis data?

  • Methodology : Prioritize peer-reviewed journals, government reports (e.g., AEGL documents ), and validated databases (e.g., PubChem, TOXNET). Avoid non-peer-reviewed platforms like Wikipedia, though they may guide initial searches .

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